

Comprehensive Technical Guide to Atropisomerism in Pharmaceutical Compounds

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Introduction to Atropisomerism: Fundamental Concepts and Historical Context

Atropisomerism represents a distinctive form of axial chirality that arises from **restricted rotation** around a single bond when the rotational barrier is sufficiently high to allow isolation of individual conformers. The term originates from the Greek word "atropos" meaning "without turn," reflecting the hindered nature of bond rotation in these systems [1] [2]. This phenomenon was first experimentally detected in 1922 by Christie and Kenner in a tetrasubstituted biphenyl diacid system, while the term "atropisomer" was coined by German biochemist Richard Kuhn in 1933 [1]. Unlike traditional chiral centers based on tetrahedral carbon atoms, atropisomers display **axial chirality** along the rotational axis, most commonly observed in biaryl systems, diaryl ethers, diaryl amines, benzamides, and anilides [3].

The defining characteristic of atropisomerism is the **energy barrier to rotation** around the constrained bond. Japanese chemist Michinori Ōki refined the definition to specify that atropisomers interconvert with a half-life of at least 1000 seconds at a given temperature, corresponding to an energy barrier of approximately $93 \text{ kJ}\cdot\text{mol}^{-1}$ ($22 \text{ kcal}\cdot\text{mol}^{-1}$) at 300 K (27°C) [1]. This kinetic stability allows for the isolation and characterization of individual atropisomers, which can exhibit dramatically different biological activities—a consideration of paramount importance in pharmaceutical research and development [3]. The study of atropisomerism has evolved from a chemical curiosity to a critical consideration in drug design, with

approximately 30% of FDA-approved small molecules since 2011 containing at least one atropisomeric axis [3] [2].

Classification and Energy Barriers

The **stability and isolability** of atropisomers depend primarily on the height of the rotational energy barrier, which is influenced by steric bulk, bond length, and electronic factors. A widely adopted classification system developed by LaPlante categorizes atropisomers into three distinct classes based on their racemization half-lives at physiological temperature (37°C) [3] [2]:

Table: Classification of Atropisomers Based on Stereochemical Stability

Class	Barrier to Rotation (kJ/mol)	Half-Life at 37°C	Pharmaceutical Handling
Class 1	<84 kJ/mol (<20 kcal/mol)	<60 seconds	Treated as achiral; rapid interconversion
Class 2	84-117 kJ/mol (20-28 kcal/mol)	60 seconds - 4.5 years	"Lurking menace"; challenging to characterize
Class 3	>117 kJ/mol (>28 kcal/mol)	>4.5 years	Treated as stable stereoisomers

This classification system provides a **practical framework** for drug developers to assess the pharmaceutical relevance of atropisomeric compounds. Class 1 atropisomers, while technically chiral, interconvert too rapidly at physiological temperatures to be isolated and are typically treated as achiral in drug discovery contexts [3]. Class 2 atropisomers represent a particularly challenging **intermediate stability** category—they can often be separated and characterized but may racemize on pharmaceutically relevant timescales, potentially leading to complications in regulatory approval and biological characterization [3] [2]. Class 3 atropisomers possess sufficient rotational barriers to be considered stable stereoisomers analogous to traditional chiral centers and can be developed as single enantiomers [3].

The rotational energy barrier can be visualized through a computational energy map that describes changes in energy as the chiral axis rotates. Atropisomers typically exhibit two different planar conformations representing local energy maximums, with the planar conformation possessing the lower ΔG^\ddagger defining the stereochemical stability [3]. These energy barriers are most commonly determined experimentally through dynamic NMR spectroscopy (DNMR), chiral HPLC analysis of racemization kinetics, or computational methods [1] [4].

Analytical and Experimental Methods

Stereochemical Assignment and Analytical Techniques

The **determination of absolute configuration** in atropisomers follows established stereochemical assignment rules adapted for axial chirality. For biaryl atropisomers, the absolute configuration is typically assigned using a Newman projection along the axis of hindered rotation [1]. The ortho substituents (and sometimes meta substituents) are assigned priority based on **Cahn-Ingold-Prelog priority rules**. The system is then viewed along the chiral axis, and the configuration is assigned as P (clockwise) or M (counterclockwise) based on the helicity defined by the path connecting the highest priority substituents on each ring [1]. Alternative nomenclature uses the descriptors Ra and Sa, in analogy to the traditional R/S system for tetrahedral stereocenters, by considering all four substituents around the axis and giving overall priority to the two groups on the "front" atom of the Newman projection [1].

Several **analytical techniques** have proven invaluable for studying atropisomerism in pharmaceutical compounds:

- **Dynamic Nuclear Magnetic Resonance (DNMR):** This powerful method detects the coalescence temperature of proton signals, from which the energy barrier to rotation can be calculated using the Gutowsky-Holm equation [1] [5]. DNMR is particularly useful for studying atropisomers with intermediate rotational barriers (Class 2).
- **Chiral High-Performance Liquid Chromatography (HPLC):** The development of chiral stationary phases for HPLC has revolutionized the study of atropisomerism by enabling direct separation and quantification of atropisomers without derivatization [5]. Analytical methods can be readily scaled to preparative separation, providing access to enantiopure atropisomers for biological testing. Chiral

HPLC also enables precise measurement of racemization kinetics by monitoring enantiomeric purity over time [5] [6].

- **Vibrational Circular Dichroism (VCD):** This chiroptical spectroscopic method has emerged as a powerful technique for determining the absolute configuration of atropisomers by comparing experimental spectra with computationally predicted spectra for proposed configurations [6].
- **X-ray Crystallography:** Single-crystal X-ray diffraction provides definitive structural information about the dihedral angles and substituent positions that contribute to rotational hindrance [6]. This technique has been instrumental in characterizing the solid-state structures of atropisomeric drugs and natural products.

Experimental Protocol: Determination of Atropisomerization Barrier via Chiral HPLC

The following detailed protocol describes the measurement of rotational energy barriers using chiral HPLC, a standard method in pharmaceutical analysis [5] [6]:

- **Sample Preparation:** Prepare a solution of the enriched atropisomer ($\geq 99\%$ enantiomeric excess) in the desired solvent system, typically phosphate buffer (pH 7.4) or DMSO for pharmaceutical applications. Transfer aliquots into sealed vials suitable for HPLC analysis.
- **Thermal Incubation:** Place sample vials in temperature-controlled heating blocks set at multiple temperatures (typically 25°C, 37°C, 50°C, and 70°C). Remove triplicate vials at predetermined time intervals ranging from minutes to several weeks, depending on the suspected barrier height. Immediately quench samples in an ice bath to halt racemization.
- **Chromatographic Analysis:** Analyze each quenched sample using validated chiral HPLC methods. Common conditions include: Chiralpak AD-RH or OD-RH columns (150 × 4.6 mm, 5 μ m), mobile phase consisting of hexane/ethanol or hexane/isopropanol (70:30 to 90:10 v/v), flow rate of 0.5-1.0 mL/min, and UV detection at appropriate wavelengths.
- **Kinetic Modeling:** Determine enantiomeric ratios from peak areas and model the racemization as a first-order process. Plot $\ln[(ee_0/ee_t)-1]$ versus time, where ee_0 is initial enantiomeric excess and ee_t is

enantiomeric excess at time t . The slope of this plot provides the rate constant k for racemization.

- **Barrier Calculation:** Apply the Eyring equation to calculate the free energy of activation: $\Delta G^\ddagger = -RT \ln(kh/k_B T)$, where k is the rate constant, h is Planck's constant, and k_B is Boltzmann's constant. For temperature-dependent studies, plot $\ln(k/T)$ versus $1/T$ to determine ΔH^\ddagger and ΔS^\ddagger from the slope and intercept, respectively.

This methodology provides **precise determination** of rotational barriers critical for classifying atropisomers and predicting their behavior under physiological conditions [5] [6].

Prevalence and Medicinal Chemistry Implications

Statistical Significance in Pharmaceutical Compounds

The **prevalence of atropisomerism** in drug discovery has increased substantially over the past decade, driven by the common use of aromatic heterocycles and constrained structures in medicinal chemistry. A comprehensive analysis of FDA-approved small molecules reveals that approximately 15% of all drugs in the Drug Bank contain at least one atropisomeric axis, with this figure rising to 30% for drugs approved since 2011 [3]. Certain target classes exhibit even higher proportions—approximately 80% of FDA-approved kinase inhibitors (24 out of 30 at the time of analysis) possess at least one rapidly interconverting axis of atropisomerism [3]. An updated analysis covering 2019 to 2022 identified 43 FDA-approved small molecules with atropisomeric axes, representing 26% of all small-molecule approvals during that period [2].

This high prevalence stems from the **structural features** common in modern drug discovery: biaryls, heterobiaryls, benzamides, diaryl amines, and anilides—all privileged scaffolds in medicinal chemistry—are inherently prone to atropisomerism when appropriately substituted [3] [2]. The synthetic reactions most frequently employed in early-stage drug discovery—amide couplings, cross-couplings, nucleophilic aromatic substitutions, and electrophilic aromatic substitutions—all potentially yield atropisomeric scaffolds when applied to aromatic heterocycles with ortho substituents [2].

Pharmacological Significance and Differential Activities

The **biological implications** of atropisomerism are profound and mirror those observed with traditional chiral centers. Individual atropisomers frequently exhibit dramatically different pharmacological profiles, including variations in potency, selectivity, and pharmacokinetic properties. This differential activity arises because proteins, being chiral environments, typically interact preferentially with one atropisomer over the other [3]. Several documented cases illustrate this critical principle:

- **Telenzepine:** This antimuscarinic agent exhibits a 500-fold difference in potency between its atropisomers at muscarinic receptors in rat cerebral cortex, with the (+)-isomer being significantly more active [3] [6]. The rotational barrier in telenzepine is exceptionally high, with a racemization half-life of approximately 1000 years at 20°C, making it a Class 3 atropisomer [3].
- **Lesinurad:** Following its approval as a hURAT1 inhibitor for gout treatment, lesinurad was discovered to exist as stable atropisomers. Subsequent investigation revealed that the (Sa)-atropisomer is approximately 3 times more potent as a hURAT1 inhibitor than its counterpart, and the atropisomers also displayed markedly different pharmacokinetic profiles [3] [2].
- **Colchicine:** This natural product microtubule inhibitor contains both a point chiral center and an atropisomeric axis. The (Ra,7S)-diastereomer exhibits approximately 40-fold greater cytotoxicity than the corresponding enantiomer, demonstrating how axial and point chirality can interact to influence biological activity [3].
- **Gossypol:** This natural product Bcl-2 inhibitor shows dramatically different activities between atropisomers. The (Ra)-atropisomer possesses the majority of the desired anticancer activity and has also been investigated as a male contraceptive, where it sterilized three of five hamsters in experimental studies while the (Sa)-atropisomer displayed no such activity [3].

These examples underscore the critical importance of **evaluating atropisomers individually** during drug discovery, as neglecting this axial chirality can lead to incomplete understanding of structure-activity relationships, suboptimal dosing, and potentially unexpected toxicities.

Case Studies in Drug Discovery

Approved Drugs with Stable Atropisomerism

Table: FDA-Approved Drugs with Stable Atropisomerism

Drug Name	Therapeutic Area	Target	Key Atropisomerism Findings	Clinical Relevance
Telenzepine	Gastrointestinal	Muscarinic receptors	500-fold potency difference between atropisomers	Racemate administered; demonstrates significant pharmacological differences
Colchicine	Anti-inflammatory	Tubulin	40-fold cytotoxicity difference between diastereomers	Natural product with combined point and axial chirality
Lesinurad	Gout	hURAT1	(Sa)-atropisomer 3x more potent; different PK profiles	Discontinued; highlights importance of atropisomer-specific profiling
Sotorasib	Oncology	KRAS G12C	Stable atropisomerism in structure	Most recent FDA-approved atropisomeric drug

Experimental Compounds and Clinical Candidates

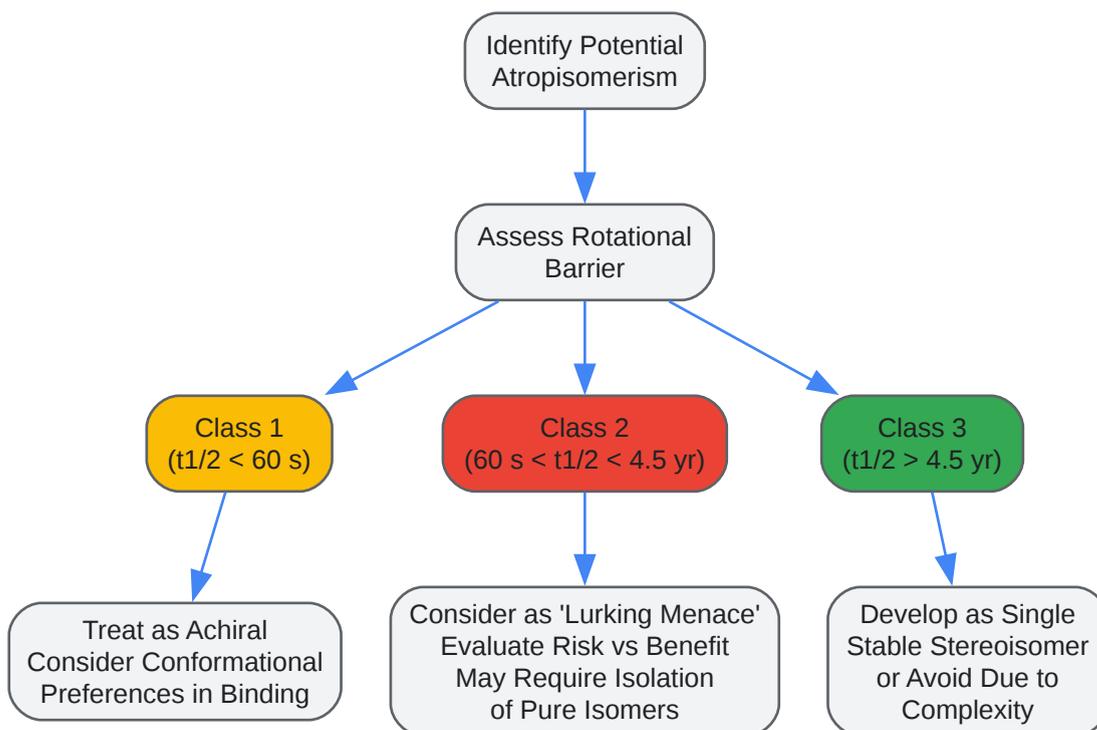
Beyond approved drugs, numerous experimental compounds and clinical candidates exhibit functionally relevant atropisomerism:

- **BMS Bcl-2 Inhibitors:** Researchers at Bristol-Myers Squibb discovered that a series of Bcl-2 inhibitors with varying rotational barriers exhibited up to 30-fold differences in potency between atropisomers [3]. Interestingly, the atropisomeric axis in their lead compound was not intrinsically stable, but a point chiral center in the molecule preferentially stabilized the Bcl-2 active atropisomer through diastereomeric stabilization [3].
- **Type III PI4KIII α Inhibitor:** Leivers et al. discovered a potent inhibitor of type III phosphatidylinositol 4-kinase alpha where atropisomerism was enforced by an ortho-trifluoromethyl group on a 3-phenylquinazolin-4(3H)-one scaffold [6]. The separated atropisomers demonstrated

remarkable configurational stability, with no interconversion observed after heating at 80°C in DMSO for 6 days [6].

- **CCR5 Inhibitor GSK214096:** This experimental compound exists as a separable mixture of four atropisomers due to multiple hindered rotations [6]. The different torsions exhibited dramatically different racemization half-lives—one torsion had a $t_{1/2}$ of 37 days at 37°C, while another interconverted much more rapidly with a $t_{1/2}$ of only 10 minutes at 37°C [6]. This case highlights the potential complexity of atropisomerism in drug molecules.
- **Benzodiazepine Sulfonamide BRS-3 Agonists:** Researchers at Merck discovered unexpected atropisomerism in a series of benzodiazepine sulfonamide-based bombesin receptor subtype 3 agonists [6]. In this case, atropisomerism arose from the puckered, conformationally constrained diazepine ring, with a racemization half-life of 39 days at 37°C, placing it in the challenging Class 2 category [6].

The following diagram illustrates the strategic approach to managing atropisomerism in drug discovery:



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Strategic decision pathway for atropisomerism in pharmaceutical development

Strategic Approaches in Drug Development

Leveraging Atropisomerism for Selective Drug Design

Rather than viewing atropisomerism solely as a complication, forward-thinking medicinal chemists are increasingly **leveraging axial chirality** as a design element to improve drug properties, particularly target selectivity. This approach involves analyzing the conformational preferences of promiscuous lead compounds bound to different target proteins, then synthetically enforcing the preferred conformation for the desired target through atropisomeric stabilization [2].

Proof-of-concept studies have demonstrated that introducing class 3 atropisomerism into rapidly interconverting class 1 kinase inhibitors can dramatically **modulate target selectivity** [2]. For instance, researchers analyzed the conformations of approximately 110 similar ligands bound to kinases in the Protein Data Bank and discovered that selectivity for RET kinase was driven by preorganizing the atropisomeric axis into "RET optimal" conformations [2]. This strategy represents a powerful approach to addressing one of the most challenging aspects of drug discovery—achieving sufficient selectivity to minimize off-target effects.

Technical Solutions and Methodologies

Several **technical approaches** have been developed to address the challenges posed by atropisomerism in pharmaceutical compounds:

- **Atroposelective Synthesis:** Catalytic asymmetric methodologies have been developed for the synthesis of pharmaceutically relevant atropisomeric scaffolds, including heterobiaryls, diarylamines, and related systems [2]. These methods typically employ chiral catalysts to control the axial configuration during bond formation, providing direct access to enantiomerically enriched atropisomers.
- **Conformational Restriction:** Introducing substituents that increase steric hindrance around the rotational axis can effectively convert class 1 or 2 atropisomers into more stable class 3 systems. This approach must be balanced against potential impacts on other drug properties such as solubility, molecular weight, and metabolic stability [6].

- **Computational Prediction:** Advanced modeling platforms now enable rapid prediction of rotational barriers and atropisomer stability. Machine-learned interatomic potentials can generate torsional profiles with chemical accuracy in minutes rather than days, facilitating early assessment of atropisomerism in drug candidates [4].
- **Symmetrization Strategies:** In some cases, introducing symmetry can eliminate problematic atropisomerism. Schering-Plough researchers applied this approach to a CCR5 antagonist by creating a symmetric isomer that eliminated diastereomeric conformers while maintaining rapid interconversion of the remaining enantiomeric pair [5].

Conclusion

Atropisomerism represents a subtle yet pervasive form of chirality with profound implications for pharmaceutical research and development. The high prevalence of atropisomeric axes in modern drug candidates—approximately 30% of recent FDA-approved small molecules—demands systematic evaluation of this phenomenon throughout the drug discovery process. The classification system based on rotational barriers provides a practical framework for prioritizing and managing atropisomeric compounds, while advanced analytical techniques enable precise characterization of their properties.

Critically, individual atropisomers frequently exhibit dramatically different biological activities, pharmacokinetic profiles, and safety considerations, necessitating their evaluation as distinct molecular entities. Rather than viewing atropisomerism solely as a complication, medicinal chemists are increasingly leveraging this axial chirality as a design element to enhance target selectivity and optimize drug properties. As synthetic methodologies and computational prediction tools continue to advance, the strategic incorporation and management of atropisomerism will become an increasingly important aspect of rational drug design.

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